N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a methylpiperazine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxy-substituted benzene derivative, which can be attached to the furan ring through electrophilic aromatic substitution or other coupling reactions.
Attachment of the Methylpiperazine Moiety: The methylpiperazine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the piperazine derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the furan derivative with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the furan ring, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring or the methoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Hydroxylated derivatives, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted furan rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which may impart different chemical and biological properties compared to its analogs with benzene or thiophene rings. The specific arrangement of functional groups can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-11-22(12-10-21)17(15-5-7-16(24-2)8-6-15)14-20-19(23)18-4-3-13-25-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNIEFFXZEAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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